2,3-Difluoro-4-nitrophenol
Overview
Description
2,3-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring. This compound is a yellow crystalline solid and is soluble in solvents such as ethanol, ether, and dimethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-nitrophenol can be synthesized through several methods:
Reaction of 2,3-dichloro-4-nitrophenol with boron trifluoride and boron difluoride: This reaction is carried out in an ether solvent.
Reaction of 3,4-difluoronitrobenzene with inorganic alkali: This reaction generates 2-fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization.
Industrial Production Methods
The industrial production of this compound typically involves the reaction of 3,4-difluoronitrobenzene with inorganic alkali, followed by acid neutralization. This method is preferred due to its simplicity, environmental friendliness, and high yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic substitution: Products include substituted phenols with various functional groups.
Reduction: The major product is 2,3-difluoro-4-aminophenol.
Oxidation: The major product is 2,3-difluoro-4-nitroquinone.
Scientific Research Applications
2,3-Difluoro-4-nitrophenol has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for studying biological pathways involving phenolic compounds.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-difluoro-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
2,3-Difluoro-4-nitrophenol can be compared with other similar compounds such as:
2,3-Difluoro-6-nitrophenol: This compound has a similar structure but with the nitro group in a different position.
2-Fluoro-4-nitrophenol: This compound has only one fluorine atom and shows different chemical and biological properties.
2,3,4-Trifluoronitrobenzene: This compound has three fluorine atoms and is used in different applications due to its higher fluorine content.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,3-difluoro-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFXVJUDSQIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561603 | |
Record name | 2,3-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123173-60-4 | |
Record name | 2,3-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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